molecular formula C18H15FN2O4 B4856609 N~5~-(3,4-DIMETHOXYPHENYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE

N~5~-(3,4-DIMETHOXYPHENYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4856609
M. Wt: 342.3 g/mol
InChI Key: JMTKEJBDWFJZDS-UHFFFAOYSA-N
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Description

N~5~-(3,4-DIMETHOXYPHENYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a fluorophenyl group, and an isoxazolecarboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(3,4-DIMETHOXYPHENYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, introduction of the fluorophenyl group, and attachment of the dimethoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~5~-(3,4-DIMETHOXYPHENYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N~5~-(3,4-DIMETHOXYPHENYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N5-(3,4-DIMETHOXYPHENYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(3,4-DIMETHOXYPHENYL)-3-(2-CHLOROPHENYL)-5-ISOXAZOLECARBOXAMIDE: Similar structure but with a chlorine atom instead of a fluorine atom.

    N~5~-(3,4-DIMETHOXYPHENYL)-3-(2-BROMOPHENYL)-5-ISOXAZOLECARBOXAMIDE: Similar structure but with a bromine atom instead of a fluorine atom.

    N~5~-(3,4-DIMETHOXYPHENYL)-3-(2-IODOPHENYL)-5-ISOXAZOLECARBOXAMIDE: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

The uniqueness of N5-(3,4-DIMETHOXYPHENYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4/c1-23-15-8-7-11(9-16(15)24-2)20-18(22)17-10-14(21-25-17)12-5-3-4-6-13(12)19/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTKEJBDWFJZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~5~-(3,4-DIMETHOXYPHENYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE
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N~5~-(3,4-DIMETHOXYPHENYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE
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N~5~-(3,4-DIMETHOXYPHENYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE
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N~5~-(3,4-DIMETHOXYPHENYL)-3-(2-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE

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